molecular formula C24H19ClFN3O4S B2868882 (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 866348-12-1

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2868882
CAS No.: 866348-12-1
M. Wt: 499.94
InChI Key: RZSYRGPLSCDNBW-COOPMVRXSA-N
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Description

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a sulfonylhydrazinylidene group, and substituted phenyl rings.

Scientific Research Applications

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in studies of enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: This compound may be used in the production of specialty chemicals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the sulfonylhydrazinylidene group and the substituted phenyl rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. Substitution reactions may require the presence of a catalyst or a specific temperature range to achieve the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core may lead to the formation of chromone derivatives, while reduction of the sulfonylhydrazinylidene group may yield hydrazine derivatives.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide include:

  • 4-Iodobenzoic acid : This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.
  • 2-Fluorodeschloroketamine : This compound shares some structural similarities but has different pharmacological properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O4S/c1-14-9-15(2)11-17(10-14)27-23(30)19-12-16-5-3-4-6-22(16)33-24(19)28-29-34(31,32)18-7-8-21(26)20(25)13-18/h3-13,29H,1-2H3,(H,27,30)/b28-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSYRGPLSCDNBW-COOPMVRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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